molecular formula C8H7Br2NO2 B14517093 Methyl 4-(dibromomethyl)pyridine-3-carboxylate CAS No. 62807-57-2

Methyl 4-(dibromomethyl)pyridine-3-carboxylate

Cat. No.: B14517093
CAS No.: 62807-57-2
M. Wt: 308.95 g/mol
InChI Key: AEFLULWDPXXZEO-UHFFFAOYSA-N
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Description

Methyl 4-(dibromomethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dibromomethyl group attached to the fourth position of the pyridine ring and a carboxylate ester group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dibromomethyl)pyridine-3-carboxylate typically involves the bromination of methyl 4-methylpyridine-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dibromomethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the dibromomethyl group can yield different products depending on the reducing agent and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups to produce new compounds.

Scientific Research Applications

Methyl 4-(dibromomethyl)pyridine-3-carboxylate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(dibromomethyl)pyridine-3-carboxylate depends on its specific application and the target it interacts with. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary based on the specific structure and functional groups present in the derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylpyridine-3-carboxylate: A precursor in the synthesis of Methyl 4-(dibromomethyl)pyridine-3-carboxylate.

    4-(Bromomethyl)pyridine-3-carboxylate: A related compound with a single bromine atom.

    4-(Chloromethyl)pyridine-3-carboxylate: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which can influence its reactivity and the types of reactions it can undergo

Properties

CAS No.

62807-57-2

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 4-(dibromomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4-11-3-2-5(6)7(9)10/h2-4,7H,1H3

InChI Key

AEFLULWDPXXZEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C(Br)Br

Origin of Product

United States

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